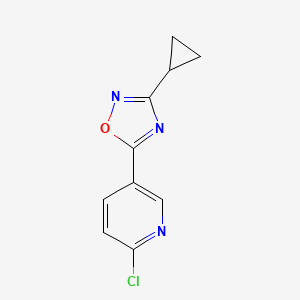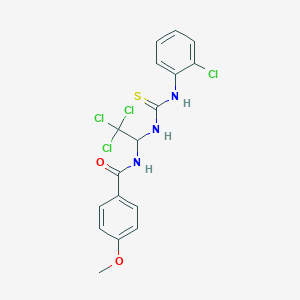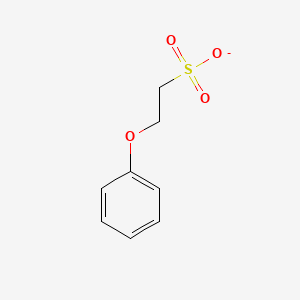
Methyl 4-propylnicotinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 4-propilnicotinato de metilo es un compuesto orgánico que pertenece a la clase de los nicotinatos, que son ésteres del ácido nicotínico. Este compuesto se caracteriza por la presencia de un grupo éster metílico unido a la estructura del ácido nicotínico, con un grupo propilo en la cuarta posición del anillo de piridina. Es conocido por sus aplicaciones en varios campos, incluyendo la industria farmacéutica y la química industrial.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
El 4-propilnicotinato de metilo se puede sintetizar a través de varios métodos. Una ruta sintética común implica la esterificación del ácido 4-propilnicotínico con metanol en presencia de un catalizador ácido fuerte como el ácido sulfúrico. La reacción generalmente se lleva a cabo bajo condiciones de reflujo para asegurar la conversión completa del ácido al éster.
Métodos de producción industrial
En un entorno industrial, la producción de 4-propilnicotinato de metilo puede involucrar procesos de flujo continuo para mejorar la eficiencia y el rendimiento. El uso de reactores automatizados y el control preciso de los parámetros de reacción, como la temperatura, la presión y la concentración del catalizador, pueden optimizar el proceso de producción.
Análisis De Reacciones Químicas
Tipos de reacciones
El 4-propilnicotinato de metilo experimenta varias reacciones químicas, incluyendo:
Oxidación: El compuesto se puede oxidar para formar ácidos carboxílicos correspondientes u otros derivados oxidados.
Reducción: Las reacciones de reducción pueden convertir el grupo éster en un alcohol u otras formas reducidas.
Sustitución: El anillo de piridina puede sufrir reacciones de sustitución, donde los grupos funcionales son reemplazados por otros grupos.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio (KMnO₄) y el trióxido de cromo (CrO₃).
Reducción: Los agentes reductores como el hidruro de aluminio y litio (LiAlH₄) o el borohidruro de sodio (NaBH₄) se usan a menudo.
Sustitución: Las reacciones de sustitución electrófila pueden implicar reactivos como halógenos (por ejemplo, cloro, bromo) o agentes nitrantes.
Principales productos formados
Oxidación: Ácidos carboxílicos y otros derivados oxidados.
Reducción: Alcoholes y otras formas reducidas.
Sustitución: Varios derivados de piridina sustituidos.
Aplicaciones Científicas De Investigación
El 4-propilnicotinato de metilo tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas más complejas.
Biología: El compuesto se estudia por sus posibles actividades biológicas, incluyendo propiedades antiinflamatorias y analgésicas.
Medicina: Se explora su uso potencial en formulaciones de medicamentos, particularmente en aplicaciones tópicas para el alivio del dolor.
Industria: El 4-propilnicotinato de metilo se utiliza en la formulación de varios productos industriales, incluyendo recubrimientos y adhesivos.
Mecanismo De Acción
El mecanismo de acción del 4-propilnicotinato de metilo implica su interacción con objetivos biológicos, lo que lleva a varios efectos fisiológicos. Se cree que el compuesto actúa como vasodilatador, promoviendo la liberación de prostaglandinas que mejoran el flujo sanguíneo al área aplicada. Esta acción es particularmente útil en formulaciones tópicas para el alivio del dolor.
Comparación Con Compuestos Similares
Compuestos similares
Nicotinato de metilo: Un éster metílico del ácido nicotínico, utilizado para aplicaciones similares en el alivio del dolor y la vasodilatación.
Nicotinato de etilo: Un éster etílico del ácido nicotínico, también utilizado en formulaciones tópicas.
Salicilato de metilo: Conocido por sus propiedades analgésicas y antiinflamatorias, comúnmente utilizado en cremas para el alivio del dolor.
Singularidad
El 4-propilnicotinato de metilo es único debido a la presencia del grupo propilo en la cuarta posición del anillo de piridina, lo que puede conferir propiedades químicas y biológicas distintas en comparación con otros nicotinatos. Esta variación estructural puede influir en su reactividad y eficacia en varias aplicaciones.
Propiedades
Fórmula molecular |
C10H13NO2 |
|---|---|
Peso molecular |
179.22 g/mol |
Nombre IUPAC |
methyl 4-propylpyridine-3-carboxylate |
InChI |
InChI=1S/C10H13NO2/c1-3-4-8-5-6-11-7-9(8)10(12)13-2/h5-7H,3-4H2,1-2H3 |
Clave InChI |
HNBWORJVNMXSQF-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=C(C=NC=C1)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2Z,5Z)-5-[4-(dimethylamino)benzylidene]-2-{(2E)-[4-(dimethylamino)benzylidene]hydrazinylidene}-1,3-thiazolidin-4-one](/img/structure/B11711884.png)
![1-(2,4-dichlorobenzyl)-3-phenyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium](/img/structure/B11711888.png)




![2-[(2-Carboxyethyl)amino]benzene-1,4-dicarboxylic acid](/img/structure/B11711931.png)
![N-(2,2,2-Trichloro-1-{[(4-chlorophenyl)carbamothioyl]amino}ethyl)nonanamide](/img/structure/B11711936.png)
![(2E,5E)-2,5-bis[(4-nitrophenyl)methylidene]cyclopentan-1-one](/img/structure/B11711947.png)


![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(2-chlorophenyl)methylidene]acetohydrazide](/img/structure/B11711963.png)

![(2E)-3-(2-nitrophenyl)-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B11711968.png)
